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molecular formula C10H10O5 B8717380 3-Ethoxycarbonyloxybenzoic acid CAS No. 80172-02-7

3-Ethoxycarbonyloxybenzoic acid

Cat. No. B8717380
M. Wt: 210.18 g/mol
InChI Key: RACYQIFUABRHNE-UHFFFAOYSA-N
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Patent
US04384135

Procedure details

3-Hydroxybenzoic acid (13.8 g) was dissolved in a solution of sodium hydroxide (8 g) in water (50 ml) and stirred at 0°-5° with cooling while ethyl chloroformate was added dropwise. When addition was complete the solution was warmed to room temperature and stirred for 2 hours. The solution was acidified with 2 molar sulphuric acid. The white solid which separated was washed with water. The solid was taken up in chloroform and the solution dried (MgSO4) and evaporated to give 3-ethoxycarbonyloxybenzoic acid (14 g) with a melting point of 70°-72°.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].Cl[C:12]([O:14][CH2:15][CH3:16])=[O:13].S(=O)(=O)(O)O>[OH-].[Na+].O>[CH2:15]([O:14][C:12]([O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6])=[O:13])[CH3:16] |f:3.4|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Quantity
8 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 0°-5°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
ADDITION
Type
ADDITION
Details
When addition
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The white solid which separated
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)OC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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